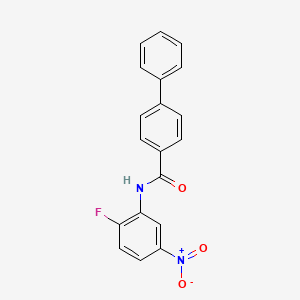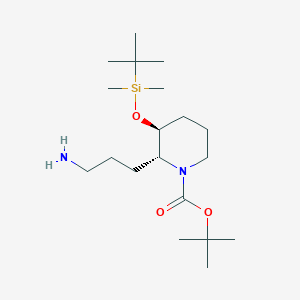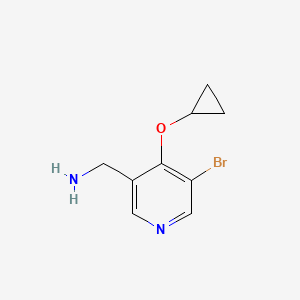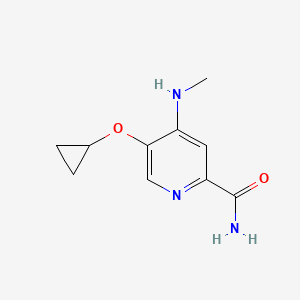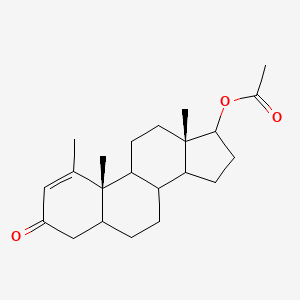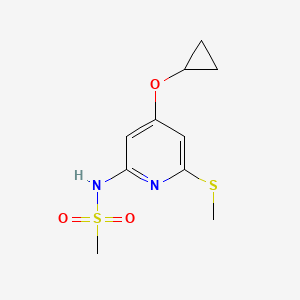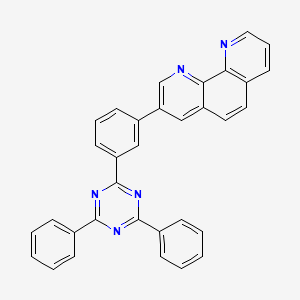
3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazine ring, phenyl groups, and a phenanthroline moiety, which contribute to its diverse chemical behavior and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of cyanuric chloride with appropriate phenyl and phenanthroline derivatives under controlled conditions . The reaction conditions often require the use of solvents such as methylene chloride, chloroform, or toluene, and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized phenanthroline derivatives, while substitution reactions can introduce new functional groups onto the triazine or phenanthroline rings .
Scientific Research Applications
3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline exerts its effects is often related to its ability to coordinate with metal ions and interact with biological targets. The triazine and phenanthroline moieties provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: This compound shares the triazine core but has different substituents, leading to distinct chemical properties and applications.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another triazine-based compound used in OLEDs, highlighting the versatility of the triazine scaffold.
Uniqueness
The uniqueness of 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline lies in its combination of the triazine and phenanthroline moieties, which endow it with unique electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
Properties
Molecular Formula |
C33H21N5 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C33H21N5/c1-3-9-23(10-4-1)31-36-32(24-11-5-2-6-12-24)38-33(37-31)27-14-7-13-25(19-27)28-20-26-17-16-22-15-8-18-34-29(22)30(26)35-21-28/h1-21H |
InChI Key |
YPYAECDKGLALAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


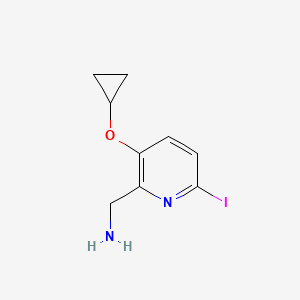
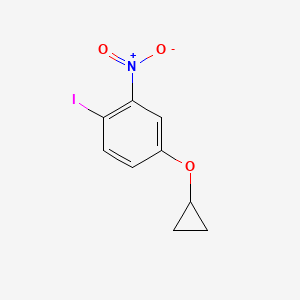
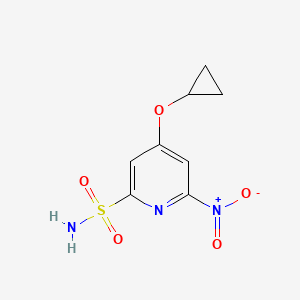
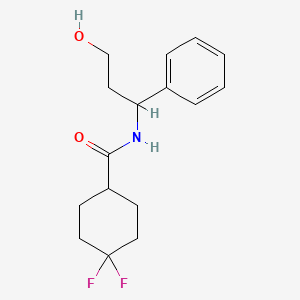
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14809999.png)
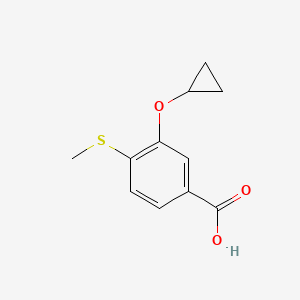
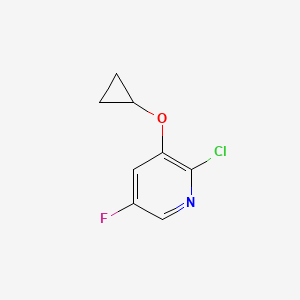
![3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide](/img/structure/B14810022.png)
